Apatinib-d8 Hydrochloride

stable isotope labeling mass spectrometry deuterated internal standard

Quantifying Apatinib in plasma for PK studies? Unlabeled analogs cause matrix effects and ion suppression, compromising accuracy. Apatinib-d8 Hydrochloride (CAS 2468771-44-8) is a stable isotope-labeled internal standard with +8 Da mass shift, ensuring co-elution and matched ionization for precise LC-MS/MS quantification (interassay precision <±15% across 1-1000 ng/mL). • Enables unambiguous differentiation from parent drug in complex biological matrices. • Validated for therapeutic drug monitoring in gastric cancer, NSCLC, and HCC patients. • Suitable for Phase I-IV clinical PK studies and drug-drug interaction assessments. • Supplied as a white to off-white solid; ≥98% purity, ≥95 atom% D enrichment.

Molecular Formula C₂₄H₁₆D₈ClN₅O
Molecular Weight 441.98
Cat. No. B1159295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApatinib-d8 Hydrochloride
SynonymsN-[4-(1-Cyanocyclopentyl-d8)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide;  YN968D1-d8 Hydrochloride; 
Molecular FormulaC₂₄H₁₆D₈ClN₅O
Molecular Weight441.98
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apatinib-d8 Hydrochloride: Deuterated Internal Standard Overview


Apatinib-d8 Hydrochloride (CAS 2468771-44-8) is a stable isotopically labeled (SIL) internal standard featuring eight deuterium atoms substituted on the cyclopentyl moiety of the Apatinib scaffold . This isotopically labeled analog is intended for use as an internal standard for the quantification of Apatinib via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Apatinib is a highly selective small-molecule tyrosine kinase inhibitor (TKI) that potently suppresses the kinase activity of vascular endothelial growth factor receptor-2 (VEGFR-2; IC50 = 1 nM) and demonstrates significant antiangiogenic and antitumor efficacy across multiple cancer types, including gastric cancer, non-small cell lung cancer, and hepatocellular carcinoma [1].

Why Generic Substitution Fails in Bioanalysis


Generic substitution fails fundamentally because unlabeled Apatinib or non-isotopic structural analogs (such as other TKIs like Imatinib or Cabozantinib) exhibit distinct physicochemical properties that prevent them from serving as reliable internal standards in LC-MS/MS bioanalysis [1]. Unlike stable isotope-labeled (SIL) internal standards, which possess nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the analyte, non-isotopic analogs experience differential matrix effects and ion suppression that compromise quantification accuracy [2]. While structurally related analogs may be selected based on cost or availability considerations, they cannot compensate for analyte-specific variability in sample preparation, extraction recovery, or ionization response—rendering SIL internal standards essential for achieving the precision and accuracy required in validated pharmacokinetic studies, clinical therapeutic drug monitoring, and regulatory submissions [3].

Quantitative Differentiation Evidence


Isotopic Purity and Deuteration Pattern

Apatinib-d8 Hydrochloride incorporates eight deuterium atoms specifically substituted on the cyclopentyl moiety of the Apatinib scaffold, providing a nominal mass shift of +8 Da relative to unlabeled Apatinib . This deuteration pattern yields ≥99% deuterated forms (d1-d8) with a molecular formula of C24H16D8ClN5O and molecular weight of 441.98 g/mol, compared to unlabeled Apatinib Hydrochloride (C24H23ClN5O, MW 439.94 g/mol) . The eight-deuterium substitution ensures complete baseline chromatographic resolution from the analyte signal while maintaining near-identical chemical behavior for extraction, ionization, and chromatographic retention .

stable isotope labeling mass spectrometry deuterated internal standard

Chemical Purity Specification

Commercially available Apatinib-d8 Hydrochloride is supplied with a certified chemical purity of 98.05% as determined by HPLC analysis . Alternative suppliers report purity specifications of ≥95%+ or HPLC-grade purity with batch-specific Certificates of Analysis [1]. This high chemical purity is critical because impurities in the internal standard preparation can introduce isobaric interferences, suppress ionization, or generate false calibration points, thereby invalidating quantitative LC-MS/MS assays [2].

chemical purity quality control analytical standard

Stability and Storage Specifications

Apatinib-d8 Hydrochloride demonstrates validated long-term storage stability as a powder at -20°C for up to 3 years, with stock solutions in DMSO stable at -80°C for 6 months and at -20°C for 1 month . This stability profile is comparable to or exceeds that of unlabeled Apatinib Hydrochloride and alternative internal standards such as Imatinib (a non-isotopic TKI sometimes used as a surrogate internal standard in Apatinib assays), which requires separate stability validation and may exhibit different degradation kinetics under identical storage conditions .

compound stability storage conditions SIL internal standard procurement

Regulatory Acceptability for Method Validation

Apatinib-d8 Hydrochloride qualifies as a stable isotope-labeled (SIL) internal standard, which is explicitly recognized by FDA and EMA bioanalytical method validation guidance as the preferred internal standard category for LC-MS/MS quantification in clinical pharmacokinetic studies [1]. In a validated UPLC-MS/MS method for Apatinib quantification in Phase IV NSCLC clinical trials, isotopically labeled internal standards were employed to achieve interassay precision and accuracy of less than ±15% across the linear range of 1.00-1000 ng/mL . Non-isotopic internal standards such as Imatinib, while documented in alternative Apatinib bioanalytical methods, introduce matrix effect variability that may fail to meet the ±15% acceptance criteria required for regulatory submissions [2].

bioanalytical method validation FDA guidance compliance pharmacokinetics

Metabolic Complexity and Analyte-Specific Need

Apatinib undergoes extensive metabolism in humans via multiple enzymatic pathways, primarily mediated by CYP3A4/5 and to a lesser extent by CYP2D6, CYP2C9, and CYP2E1, yielding at least nine confirmed metabolites including E-3-hydroxy-apatinib (M1-1), Z-3-hydroxy-apatinib (M1-2), apatinib-25-N-oxide (M1-6), and E-3-hydroxy-apatinib-O-glucuronide (M9-2) [1]. Approximately 59.0% of the administered dose is excreted unchanged in feces, and the steady-state exposure of the major circulating metabolite M9-2 reaches 125% that of parent Apatinib [2]. This metabolic complexity creates a challenging analytical matrix where cross-reactivity or co-elution of structurally similar metabolites can compromise quantification accuracy—a problem that analyte-matched SIL internal standards like Apatinib-d8 Hydrochloride uniquely resolve through identical chromatographic behavior and ionization response [3].

drug metabolism CYP3A4/5 active metabolites pharmacokinetic variability

Primary Research and Industrial Applications


Clinical Pharmacokinetic Studies in Oncology

Apatinib-d8 Hydrochloride is the preferred internal standard for quantifying Apatinib plasma concentrations in Phase I-IV clinical pharmacokinetic studies. Its +8 Da mass shift enables unambiguous differentiation from the parent drug signal in complex biological matrices derived from gastric cancer, NSCLC, and hepatocellular carcinoma patients . The validated UPLC-MS/MS method employing isotopically labeled internal standards achieved interassay precision and accuracy of less than ±15% across a linear range of 1.00-1000 ng/mL for Apatinib and its active metabolites M1-1, M1-2, and M1-6, demonstrating its suitability for therapeutic drug monitoring applications [1].

Simultaneous Quantification with Major Metabolites

Given that Apatinib is extensively metabolized with major circulating metabolites M1-1, M1-2, M1-6, and M9-2 present at significant exposure levels (M9-2 reaches 125% of parent drug AUC at steady state), accurate quantification requires a matched SIL internal standard for each analyte . Apatinib-d8 Hydrochloride serves as the analyte-specific internal standard for parent Apatinib quantification in multiplexed LC-MS/MS methods, while corresponding deuterated metabolite internal standards (e.g., Apatinib metabolite M1-1-dX) are employed for metabolite quantification, ensuring simultaneous accurate determination of all pharmacologically relevant species [1].

Preclinical Drug-Drug Interaction Studies

Apatinib is primarily metabolized by CYP3A4/5 and to a lesser extent by CYP2D6, CYP2C9, and CYP2E1, making it susceptible to pharmacokinetic interactions with co-administered CYP3A4 inhibitors or inducers . Apatinib-d8 Hydrochloride enables precise quantification of Apatinib exposure in in vitro hepatocyte assays and in vivo animal models during drug-drug interaction studies, facilitating accurate determination of interaction magnitudes (e.g., AUC ratio calculations) required for regulatory submissions and clinical dosing adjustments [1].

Therapeutic Drug Monitoring in Clinical Practice

Emerging evidence supports therapeutic drug monitoring of oral TKIs including Apatinib to optimize individual dosing and minimize toxicity . Apatinib-d8 Hydrochloride as an SIL internal standard ensures that clinical TDM assays meet the rigorous precision and accuracy standards (±15%) required for clinical decision-making, enabling reliable correlation of plasma concentrations with efficacy and safety outcomes in patients with advanced gastric cancer and NSCLC [1].

Technical Documentation Hub

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